N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of benzo[d]oxazole, piperidine, and naphthalene sulfonamide moieties
Mechanism of Action
Target of Action
The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The compound was identified as a potent inhibitor of these kinases through a high throughput screening campaign .
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects the downstream signaling pathways of G-protein-coupled receptors (GPCRs). These kinases play a crucial role in the desensitization of GPCRs, which is a key regulatory mechanism for the intensity and duration of GPCR signaling .
Result of Action
The inhibition of GRK-2 and GRK-5 by this compound can potentially modulate GPCR signaling, which could have various effects depending on the specific GPCR pathway involved. This modulation can influence numerous physiological processes, including cardiovascular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other molecules that can interact with the compound or its targets, the pH and temperature of the environment, and the presence of metabolic enzymes that can alter the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzo[d]oxazole moiety, which can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions.
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Synthesis of Benzo[d]oxazole
Reactants: 2-aminophenol and carboxylic acid derivative.
Conditions: Dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.
Reaction: Cyclization to form benzo[d]oxazole.
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Formation of Piperidine Derivative
Reactants: Benzo[d]oxazole and 4-piperidinemethanol.
Conditions: Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Reaction: Formation of 1-(benzo[d]oxazol-2-yl)piperidine.
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Sulfonamide Formation
Reactants: 1-(benzo[d]oxazol-2-yl)piperidine and naphthalene-1-sulfonyl chloride.
Conditions: Base such as triethylamine in an organic solvent like dichloromethane.
Reaction: Nucleophilic substitution to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the benzo[d]oxazole or piperidine moieties.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the benzo[d]oxazole or sulfonamide groups.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Solvents like dichloromethane or acetonitrile, often with a base or acid catalyst.
Products: Substituted derivatives at the benzo[d]oxazole or piperidine positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has been studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]oxazole.
N-((1-(benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide: Contains a benzo[d]imidazole ring.
N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide: Features a quinoline ring.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-30(28,22-11-5-7-18-6-1-2-8-19(18)22)24-16-17-12-14-26(15-13-17)23-25-20-9-3-4-10-21(20)29-23/h1-11,17,24H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPJODAZBOXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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